molecular formula C22H21N3O3 B4066969 6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione CAS No. 693264-47-0

6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No. B4066969
CAS RN: 693264-47-0
M. Wt: 375.4 g/mol
InChI Key: IRKBTSCYALYCRK-UHFFFAOYSA-N
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Description

6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is 375.15829154 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrimidine derivatives, including structures similar to "6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione," has been extensively studied for their potential applications in medicinal chemistry and materials science. These compounds are synthesized through various chemical reactions, highlighting the versatility and adaptability of pyrimidine chemistry in creating complex molecules with potential therapeutic and material applications. For instance, research by Majumdar et al. (2001) and others have developed methods for regioselective synthesis of pyrimidine annelated heterocycles, demonstrating the potential of these compounds in creating pharmacologically active molecules and functional materials (Majumdar et al., 2001).

Biological Applications

The biological activities of pyrimidine derivatives are a significant area of interest, with studies exploring their potential as antifungal, antibacterial, and anticancer agents. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Material Science Applications

In materials science, pyrimidine derivatives are investigated for their utility in electronic and photonic devices. The electron-deficient nature and planar structure of some pyrimidine derivatives, such as those containing diketopyrrolopyrrole (DPP) backbones, are of particular interest for applications in polymer solar cells as electron transport layers, demonstrating the multifaceted applications of these compounds beyond the pharmaceutical domain (Hu et al., 2015).

properties

IUPAC Name

6-benzyl-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-23-18-14-25(13-15-7-5-4-6-8-15)20(16-9-11-17(28-3)12-10-16)19(18)21(26)24(2)22(23)27/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKBTSCYALYCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701117861
Record name 5-(4-Methoxyphenyl)-1,3-dimethyl-6-(phenylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

CAS RN

693264-47-0
Record name 5-(4-Methoxyphenyl)-1,3-dimethyl-6-(phenylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693264-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methoxyphenyl)-1,3-dimethyl-6-(phenylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

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